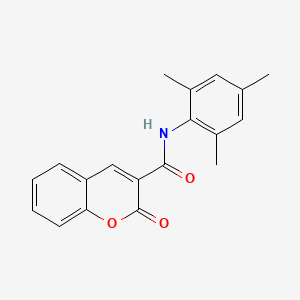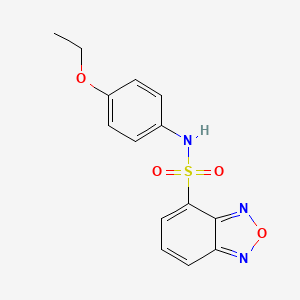![molecular formula C16H15Cl2N3O2 B14951225 N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide](/img/structure/B14951225.png)
N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a methoxyanilino group, making it a valuable subject of study in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-(2-methoxyanilino)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while maintaining the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide
- N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide
- N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide
Uniqueness
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C16H15Cl2N3O2 |
|---|---|
Poids moléculaire |
352.2 g/mol |
Nom IUPAC |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(2-methoxyanilino)acetamide |
InChI |
InChI=1S/C16H15Cl2N3O2/c1-23-15-5-3-2-4-14(15)19-10-16(22)21-20-9-11-6-7-12(17)8-13(11)18/h2-9,19H,10H2,1H3,(H,21,22)/b20-9+ |
Clé InChI |
WCHBBNACAOBINM-AWQFTUOYSA-N |
SMILES isomérique |
COC1=CC=CC=C1NCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
COC1=CC=CC=C1NCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-dimethyl-1-{[(E)-(4-nitrophenyl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B14951144.png)
![4-methyl-2-nitro-6-{(E)-[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B14951153.png)

![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)benzenesulfonamide](/img/structure/B14951172.png)

![N-(1-{N'-[(3E)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}ethyl)-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B14951180.png)
![2-(naphthalen-2-ylamino)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B14951186.png)
![(2R,3R,10bS)-3-acetyl-2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B14951200.png)

![N-(3,5-Dimethylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B14951207.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-2-imino-2H-chromene-3-carboxamide](/img/structure/B14951214.png)
methanone](/img/structure/B14951217.png)
![N-(2-methoxyphenyl)-4-methyl-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B14951223.png)
![5-(4-chlorophenyl)-N-(4-cyanophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14951224.png)
